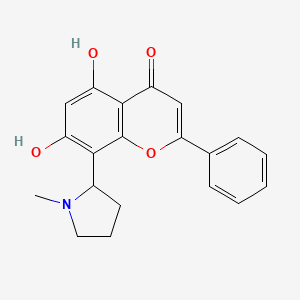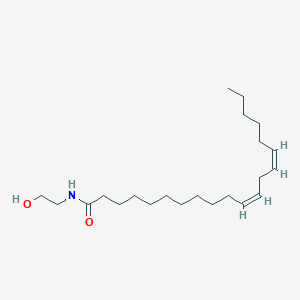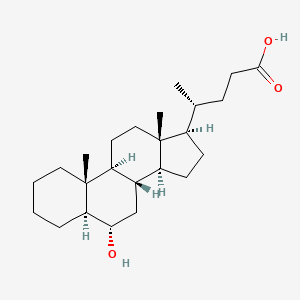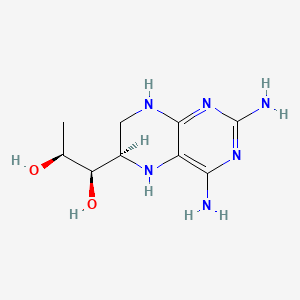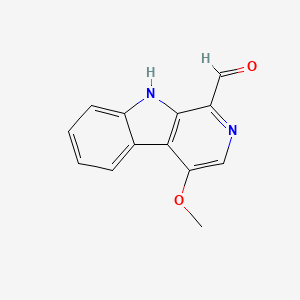
Kumujancine
Übersicht
Beschreibung
Kumujancine is a phytochemical found in Indian medicinal plants . It belongs to the class of Harmala alkaloids and is part of the Tryptophan alkaloids biosynthetic pathway . The chemical structure of this compound includes functional groups such as cC=O, cOC, c [nH]c, and cnc .
Synthesis Analysis
A paper titled “Synthesis and Evaluation of b-Carbolinium Cations as New Antimalarial Agents Based on p-Delocalized Lipophilic Cation (DLC) Hypothesis” discusses the synthesis of this compound . The paper mentions that this compound was synthesized as part of a study on antimalarial agents .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: O=Cc1ncc (c2c1 [nH]c1c2cccc1)OC . The InChI representation is: InChI=1S/C13H10N2O2/c1-17-11-6-14-10 (7-16)13-12 (11)8-4-2-3-5-9 (8)15-13/h2-7,15H,1H3 .Wissenschaftliche Forschungsanwendungen
Discovery and Structural Identification
Kumujancine, along with Kumujanrine, was first identified in 1984 as new β-carboline alkaloids isolated from the alcoholic extract of the wood of Picrasma quassioides (D. Don.) Benn. (Simaroubaceae). Spectroscopic analysis revealed the structure of this compound as 1-formyl-4-methoxy-β-carboline (Yang, 1984).
Antimicrobial Potential
This compound, as part of the traditional Chinese medicine Kumu (derived from Picrasma quassioides), shows potential for antimicrobial applications. Kumu has been used effectively against microbial infection, inflammation, fever, and dysentery. A study exploring Kumu identified multiple compounds with antimicrobial activities, including β-carbolines (Hu et al., 2021).
Pharmacokinetics and Bioavailability
This compound's pharmacokinetics were studied in the context of Kumu Injection (KMI), used for treating infections in traditional Chinese medicine. The study developed a method for determining the concentration of active alkaloids in rat plasma and provided insights into their absorption and elimination profiles, suggesting intramuscular injection as a suitable clinical administration route (Chen et al., 2016).
Quality Control in Medicinal Preparations
A study on Kumu Injection (KMI), which contains this compound, emphasized the importance of quality assessment in traditional Chinese medicine preparations. The study used advanced chromatographic methods and chemometric analysis for the quality control of KMI, providing a systematic approach to ensure the consistency and efficacy of the preparation (Wang et al., 2018).
Eigenschaften
IUPAC Name |
4-methoxy-9H-pyrido[3,4-b]indole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-11-6-14-10(7-16)13-12(11)8-4-2-3-5-9(8)15-13/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVDRRXZBKLFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C3=CC=CC=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239078 | |
| Record name | Kumujancine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92631-69-1 | |
| Record name | Kumujancine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092631691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kumujancine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)

![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)



